An In-Depth Technical Guide to (4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride: Properties, Reactivity, and Applications in Drug Discovery
An In-Depth Technical Guide to (4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride: Properties, Reactivity, and Applications in Drug Discovery
Executive Summary
(4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride is a trifunctional synthetic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique architecture, combining a reactive boronic acid, a strategically placed fluorine atom, and a versatile aminomethyl handle, provides medicinal chemists with a powerful tool for molecular design. This guide offers a comprehensive technical overview of its chemical properties, reactivity, and applications, with a focus on its pivotal role in palladium-catalyzed cross-coupling reactions. We will delve into the causality behind experimental protocols, provide field-proven methodologies, and contextualize its utility within modern drug discovery programs.
Physicochemical Properties and Handling
The compound is a stable, solid material under standard conditions, though it exhibits sensitivity to moisture. The hydrochloride salt form enhances stability and aqueous solubility compared to the freebase.
| Property | Value | Source(s) |
| CAS Number | 1072946-45-2 | [1][2][3][4] |
| Molecular Formula | C₇H₁₀BClFNO₂ | [2][3] |
| Molecular Weight | 205.42 g/mol | [2] |
| Appearance | White to off-white solid/powder | [5] |
| Purity | Typically ≥97% | [5] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon, Nitrogen) | [6] |
Storage and Handling Protocol
Due to the hygroscopic nature of boronic acids and the compound's reactivity, stringent handling procedures are necessary to ensure its integrity.
-
Inert Atmosphere: Always handle the compound in a glove box or under a positive pressure of dry, inert gas (Argon or Nitrogen).
-
Dispensing: Use clean, dry spatulas and weigh the material into a tared, oven-dried flask that has been cooled to room temperature under an inert atmosphere.
-
Storage: After dispensing, securely seal the container, purge the headspace with inert gas, and wrap the cap with paraffin film. Store the container in a desiccator at the recommended temperature of 2-8°C.[6]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and nitrile gloves. Boronic acids, as a class, can be irritants and harmful if swallowed.[6][7][8]
The Strategic Role of Constituent Moieties
The utility of this reagent is derived from the synergistic interplay of its three key functional components.
The Boronic Acid Group: The Cross-Coupling Workhorse
The B(OH)₂ moiety is the cornerstone of the molecule's function, serving as the organoboron partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[9] This reaction is one of the most robust and widely used methods for forging carbon-carbon bonds in medicinal chemistry. The relative stability, low toxicity, and commercial availability of boronic acids make them superior to many other organometallic reagents.[10]
The Ortho-Fluoro Substituent: A Tool for Pharmacokinetic Modulation
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry for enhancing pharmacological properties.[11] The fluorine atom in the 3-position exerts powerful effects:
-
Metabolic Blocking: It can shield adjacent positions on the aromatic ring from metabolic oxidation by Cytochrome P450 enzymes, thereby increasing the drug's half-life.[12]
-
pKa Modification: As the most electronegative element, fluorine's strong inductive electron-withdrawing effect lowers the pKa of the nearby aminomethyl group and the boronic acid itself.[12][13] A lower boronic acid pKa can be advantageous for achieving efficient coupling under milder basic conditions.[14][15]
-
Binding Interactions: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones (e.g., amide dipoles), enhancing ligand-target binding affinity.[11][16]
The Aminomethyl Group: A Vector for Solubility and Functionalization
The -CH₂NH₂ group provides a basic center, which, in its protonated hydrochloride form, significantly improves the compound's solubility in polar and protic solvents. More importantly, it serves as a synthetic handle for downstream modifications. The primary amine can be readily acylated, alkylated, or used in reductive amination protocols to attach the entire arylboronic acid moiety to a larger scaffold or to introduce new pharmacophoric elements.
Synthesis and Characterization
Representative Synthetic Pathway
While multiple synthetic routes are possible, a common approach involves the borylation of a corresponding aryl halide. The synthesis of the closely related 4-amino-3-fluorophenylboronic acid from 4-bromo-2-fluoroaniline provides a blueprint for a plausible pathway.[14][15] This involves protection of the amine, lithium-halogen exchange, reaction with a borate ester, and subsequent deprotection and hydrolysis.
Caption: Plausible synthetic workflow for the target compound.
Quality Control and Characterization
Verification of the compound's identity and purity is critical before its use in synthesis.
-
¹H and ¹⁹F NMR Spectroscopy: Provides definitive structural confirmation. The ¹H NMR will show characteristic aromatic signals with splitting patterns influenced by the fluorine atom, along with a singlet for the benzylic protons. ¹⁹F NMR will confirm the presence and environment of the fluorine atom.
-
LC-MS: Used to assess purity and confirm the molecular weight of the parent freebase. A high-purity sample (>95%) is recommended for reproducible coupling results.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
This reagent is expertly designed for Suzuki-Miyaura reactions to couple the (4-(aminomethyl)-3-fluorophenyl) moiety with various sp²-hybridized carbons (aryl, heteroaryl, or vinyl halides and triflates).
Mechanistic Overview
The reaction proceeds via a palladium-based catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.[9][17]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Field-Proven Experimental Protocol
This protocol describes a general procedure for the coupling of (4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride with a generic aryl bromide.
Materials:
-
Aryl Bromide (R-Br) (1.0 eq)
-
(4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 3.0 eq)
-
Solvent System (e.g., 1,4-Dioxane/H₂O (4:1) or DME/H₂O (4:1))
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the Aryl Bromide (1.0 eq), (4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride (1.3 eq), and the base (3.0 eq).
-
Scientist's Note (Causality): At least 2 equivalents of base are required to neutralize the hydrochloride salt and activate the boronic acid to the reactive boronate species.[18] An excess (3 eq) is used to drive the reaction to completion. A mild inorganic base like K₂CO₃ is often sufficient and tolerates many functional groups.
-
-
Inerting: Seal the vessel with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to remove all oxygen.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O) via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent (Aryl Bromide).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) to the stirring mixture. Purge the vessel with inert gas for another 5 minutes.
-
Scientist's Note (Expertise): Adding the catalyst last ensures it is introduced into an oxygen-free environment, preventing the degradation of the active Pd(0) species and ensuring a robust catalytic cycle.
-
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for 4-16 hours.
-
Monitoring (Self-Validation): Monitor the reaction progress by TLC or LC-MS by taking small aliquots. The disappearance of the starting aryl bromide is a key indicator of completion.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Applications in Drug Discovery
This building block is particularly valuable for synthesizing novel chemical entities in therapeutic areas where metabolic stability and precise structural modifications are paramount.
-
Kinase Inhibitors: Many kinase inhibitors feature biaryl cores. This reagent allows for the introduction of a fluorinated ring system with a basic amine handle, which can be crucial for forming salt bridges with acidic residues (e.g., aspartate, glutamate) in the kinase hinge region, thereby improving potency and selectivity.
-
GPCR Modulators: The aminomethyl group can be elaborated to mimic endogenous ligands or to introduce solubilizing features, while the fluoro-aryl moiety can enhance brain penetration for CNS targets by modulating lipophilicity.[16]
-
Proteolysis Targeting Chimeras (PROTACs): The primary amine is an ideal attachment point for linkers used in the synthesis of PROTACs, enabling the conjugation of a target-binding warhead (derived from this reagent) to an E3 ligase ligand.
Safety Profile
-
Hazards: Based on data for similar boronic acids, this compound should be considered harmful if swallowed and a skin and serious eye irritant.[6][7][8]
-
First Aid:
-
Handling: Always handle in a well-ventilated area or a chemical fume hood. Avoid dust formation.[6]
References
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Priya A., Mahesh Kumar N., and Shachindra L. Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Education. [Link]
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Streng, W. J., & Tan, H. G. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 26(23), 7359. [Link]
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Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
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O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-802. [Link]
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A2B Chem. (n.d.). 4-(Aminomethyl)-3-fluorophenylboronic acid, HCl. P212121 Store. [Link]
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AbacipharmTech. (n.d.). (4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride. AbacipharmTech. [Link]
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Yang, W., Gao, S., Gao, X., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(28), 5347-5350. [Link]
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Wikipedia contributors. (2024, April 29). Suzuki reaction. Wikipedia. [Link]
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ResearchGate. (n.d.). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
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The Organic Chemistry Channel. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Organic Syntheses. (n.d.). Procedure. Organic Syntheses. [Link]
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Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. [Link]
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ACS Webinars. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
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PubChem. (n.d.). 4-Fluorophenylboronic acid. National Center for Biotechnology Information. [Link]
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Vilas, J. L., & Cordeiro, M. N. D. S. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(22), 5360. [Link]
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PubChem. (n.d.). 4-Amino-3-fluorophenylboronic acid hydrochloride. National Center for Biotechnology Information. [Link]
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